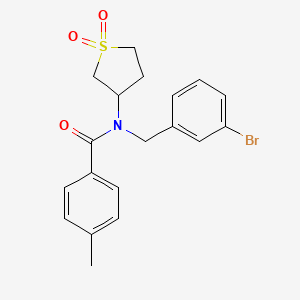

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide

CAS No.:

Cat. No.: VC20191039

Molecular Formula: C19H20BrNO3S

Molecular Weight: 422.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H20BrNO3S |

|---|---|

| Molecular Weight | 422.3 g/mol |

| IUPAC Name | N-[(3-bromophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide |

| Standard InChI | InChI=1S/C19H20BrNO3S/c1-14-5-7-16(8-6-14)19(22)21(18-9-10-25(23,24)13-18)12-15-3-2-4-17(20)11-15/h2-8,11,18H,9-10,12-13H2,1H3 |

| Standard InChI Key | PAJMBGAHHWROGM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)Br)C3CCS(=O)(=O)C3 |

Introduction

The compound N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide is a synthetic organic molecule characterized by its unique structural features and potential applications in medicinal chemistry. Its molecular formula is C18H18BrNO3S, with a molecular weight of approximately 408.31 g/mol. The compound contains three key functional groups:

-

A bromobenzyl moiety,

-

A dioxidotetrahydrothiophene ring,

-

A 4-methylbenzamide core.

Structural Details

The structure of the compound includes:

-

Bromobenzyl Group: A benzene ring substituted with a bromine atom at the meta position, enhancing its electrophilic properties.

-

Dioxidotetrahydrothiophene Ring: A sulfur-containing heterocyclic ring with two oxygen atoms contributing to its electron-withdrawing nature.

-

4-Methylbenzamide Core: A benzamide group substituted with a methyl group at the para position, which can influence its lipophilicity and pharmacokinetic properties.

The compound's structure is depicted as follows:

| Property | Details |

|---|---|

| Molecular Formula | C18H18BrNO3S |

| Molecular Weight | 408.31 g/mol |

| Functional Groups | Bromobenzyl, dioxidotetrahydrothiophene, benzamide |

| SMILES Notation | C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)Br)C(=O)C3=CC=C(C=C3)C |

Synthesis and Characterization

The synthesis of N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide likely involves:

-

Formation of the bromobenzyl intermediate: Utilizing bromination reactions on benzyl derivatives.

-

Coupling with dioxidotetrahydrothiophene: Reacting a thiophene derivative with oxidizing agents to introduce sulfone groups.

-

Amidation Reaction: Combining the bromobenzyl and dioxidotetrahydrothiophene intermediates with 4-methylbenzoic acid or its derivatives under suitable conditions.

Characterization techniques for this compound include:

-

Nuclear Magnetic Resonance (NMR): Proton (H) and carbon (C) spectra to confirm structural connectivity.

-

Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

-

Infrared Spectroscopy (IR): To identify functional groups through characteristic absorption bands.

Potential Applications

Preliminary studies suggest that compounds with similar structures exhibit diverse biological activities, including:

-

Antimicrobial Properties: The bromine atom and sulfone group may enhance interactions with microbial enzymes, leading to potential antibacterial or antifungal activity.

-

Anticancer Potential: Structural analogs have shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).

-

Anti-inflammatory Activity: The amide group can interact with enzymes like cyclooxygenase (COX), reducing inflammation.

Biological Evaluation

While specific biological data for this compound is unavailable, related compounds have been evaluated for:

-

Antimicrobial Activity: Using turbidimetric methods against Gram-positive and Gram-negative bacteria.

-

Cytotoxicity Assays: Testing against human cancer cell lines using methodologies like Sulforhodamine B (SRB) assays.

-

Molecular Docking Studies: Simulating interactions with target proteins to predict binding affinity and activity.

Research Findings on Analogous Compounds

Studies on structurally related molecules reveal:

-

Enhanced activity due to halogenation (e.g., bromine substitution).

-

Improved metabolic stability from sulfone groups.

-

Favorable pharmacokinetics influenced by methyl substitutions on aromatic rings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume